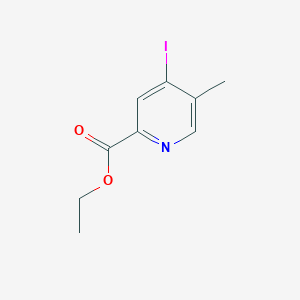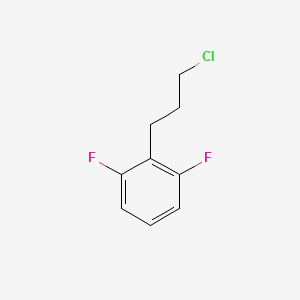![molecular formula C8H13ClO2S B15329387 Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
Spiro[3.4]octane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[34]octane-1-sulfonyl chloride is a spirocyclic compound characterized by its unique structure, where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.4]octane-1-sulfonyl chloride typically involves the formation of the spirocyclic structure followed by the introduction of the sulfonyl chloride group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3.4]octane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can have different functional groups depending on the nucleophiles used in the substitution reactions .
Aplicaciones Científicas De Investigación
Spiro[3.4]octane-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures that exhibit biological activity.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility and stability.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development
Mecanismo De Acción
The mechanism of action of spiro[3.4]octane-1-sulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.4]octane-1-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a sulfonyl chloride.
Spiro[3.4]octane-1-amine: Contains an amine group, offering different reactivity and applications compared to the sulfonyl chloride derivative.
Uniqueness
Spiro[3.4]octane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity compared to other spirocyclic compounds. This makes it particularly valuable in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C8H13ClO2S |
|---|---|
Peso molecular |
208.71 g/mol |
Nombre IUPAC |
spiro[3.4]octane-3-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-6-8(7)4-1-2-5-8/h7H,1-6H2 |
Clave InChI |
WWAXMQYEEGQABY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCC2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


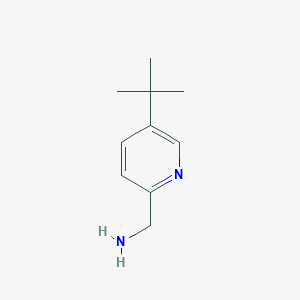
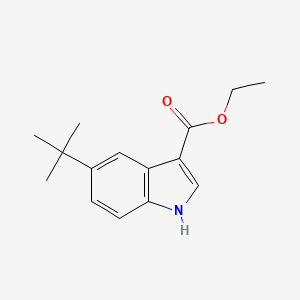

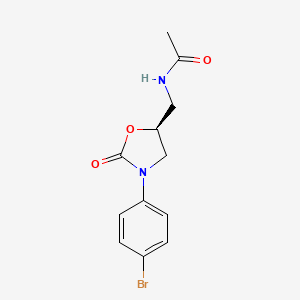
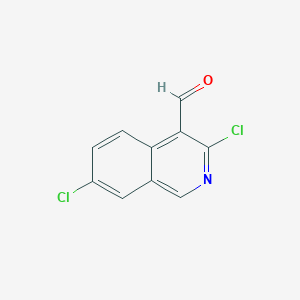
![5-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B15329325.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
![8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate](/img/structure/B15329344.png)
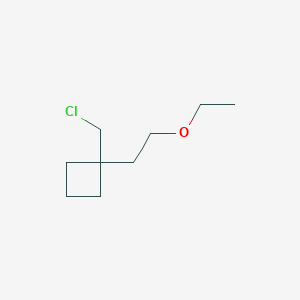

![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone](/img/structure/B15329368.png)
![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
